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Compound of Interest

Compound Name: Basic Red 13

Cat. No.: B1666102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Basic Red 13, also known by its commercial names such as Astrazon Pink FG, is a cationic

dye belonging to the methine class.[1][2] Its chemical formula is C₂₂H₂₆Cl₂N₂ with a molecular

weight of 389.36 g/mol and a CAS Registry Number of 3648-36-0.[1][2] Structurally, it features

an extensive system of conjugated π-electrons, which is responsible for its strong light

absorption and vibrant color. The fluorescence of dyes like Basic Red 13 is often governed by

intramolecular charge transfer (ICT) mechanisms, where photoexcitation leads to an electron

transfer from a donor to an acceptor portion of the molecule. This guide provides a summary of

the known photophysical properties of Basic Red 13 and details the experimental protocols for

their determination.

Data Presentation: Photophysical Properties of
Basic Red 13
Comprehensive quantitative photophysical data for Basic Red 13 is limited in publicly available

scientific literature. The following table summarizes the available information. Researchers are

encouraged to determine the specific properties in their solvent of interest using the protocols

outlined in this guide.
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Photophysical Property Value Solvent

Chemical Structure

2-[2-[4-[(2-

chloroethyl)methylamino]pheny

l]ethenyl]-1,3,3-trimethyl-3H-

indolium chloride

-

CAS Number 3648-36-0 -

Molecular Formula C₂₂H₂₆Cl₂N₂ -

Molecular Weight 389.36 g/mol -

Absorption Maximum (λmax) 530 nm Ethanol

Molar Absorptivity (ε) Data not readily available -

Emission Maximum (λem) Data not readily available -

Fluorescence Quantum Yield

(Φf)
Data not readily available -

Fluorescence Lifetime (τ) Data not readily available -

Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the

core photophysical properties of fluorescent dyes like Basic Red 13.

UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and the wavelength of maximum absorption

(λmax) of Basic Red 13, and to calculate its molar absorptivity (ε).

Materials:

Basic Red 13 dye

Spectroscopic grade solvent (e.g., ethanol, water, DMSO)

Dual-beam UV-Vis spectrophotometer
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Matched quartz cuvettes (typically 1 cm path length)

Volumetric flasks and pipettes

Procedure:

Solution Preparation: Prepare a stock solution of Basic Red 13 of a known concentration

(e.g., 1 mM) in the desired solvent. From this stock, prepare a series of dilutions to obtain

solutions with concentrations that result in an absorbance between 0.1 and 1.0 at the λmax.

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the

manufacturer's instructions.

Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place

them in the respective holders and record a baseline spectrum over the desired wavelength

range (e.g., 300-700 nm).

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most

dilute dye solution, and then fill it with the same solution. Record the absorption spectrum.

Repeat this step for all prepared dilutions, moving from the least to the most concentrated.

Data Analysis:

The wavelength at which the highest absorbance is recorded is the λmax.

According to the Beer-Lambert law (A = εcl), a plot of absorbance at λmax versus

concentration should yield a straight line passing through the origin. The molar absorptivity

(ε) is calculated from the slope of this line (slope = εl, where l is the path length of the

cuvette).

Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum

emission (λem), and to calculate the fluorescence quantum yield (Φf) of Basic Red 13.

Materials:
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Basic Red 13 dye solution (prepared as in UV-Vis spectroscopy, with absorbance at the

excitation wavelength below 0.1 to avoid inner filter effects)

A well-characterized fluorescence standard with a known quantum yield in the same spectral

region (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

Spectrofluorometer with an excitation and emission monochromator and a photodetector

Quartz fluorescence cuvettes (1 cm path length)

Spectroscopic grade solvent

Procedure for Emission Spectrum:

Instrument Setup: Turn on the spectrofluorometer and allow the light source to stabilize. Set

the excitation wavelength to the λmax determined from the absorption spectrum.

Sample Measurement: Place the cuvette containing the dilute Basic Red 13 solution in the

sample holder. Scan the emission monochromator over a wavelength range longer than the

excitation wavelength (e.g., 540-800 nm) to record the fluorescence emission spectrum.

Data Analysis: The wavelength at which the highest fluorescence intensity is observed is the

emission maximum (λem). The obtained spectrum should be corrected for the instrument's

spectral response.

Procedure for Relative Quantum Yield Determination:

Prepare Solutions: Prepare a series of dilutions of both the Basic Red 13 sample and the

fluorescence standard in the same solvent. The absorbance of these solutions at the

excitation wavelength should be kept below 0.1.

Measure Absorbance: Record the absorbance of all prepared solutions at the chosen

excitation wavelength using a UV-Vis spectrophotometer.

Measure Fluorescence: Record the corrected fluorescence emission spectra of all solutions

using the same excitation wavelength and instrument settings for both the sample and the

standard.
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Data Analysis:

Integrate the area under the corrected emission spectra for both the sample and the

standard.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard. This should yield a straight line for each.

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (msample / mstandard) × (η²sample / η²standard) where Φ is the

quantum yield, m is the slope of the plot of integrated fluorescence intensity vs.

absorbance, and η is the refractive index of the solvent. If the same solvent is used for

both, the refractive index term cancels out.

Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime (τ) of Basic Red 13.

Materials:

Basic Red 13 dye solution (as prepared for fluorescence measurements)

Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain

fluorometer

Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength

close to the λmax of the dye

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute

solution of Ludox or non-dairy creamer)

Procedure (using TCSPC):

Instrument Setup: Set up the TCSPC system according to the manufacturer's instructions.

The repetition rate of the light source should be set to allow for the full decay of the

fluorescence before the next pulse arrives.
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IRF Measurement: Measure the instrument response function (IRF) by placing the scattering

solution in the sample holder and collecting the scattered light at the excitation wavelength.

Sample Measurement: Replace the scattering solution with the Basic Red 13 solution and

collect the fluorescence decay data at the emission maximum (λem). The collection should

continue until a sufficient number of photons (typically >10,000 in the peak channel) have

been acquired to ensure good statistical accuracy.

Data Analysis:

The fluorescence decay data is analyzed by deconvoluting the measured decay with the

IRF.

The deconvoluted data is then fitted to an exponential decay model (or multi-exponential if

the decay is complex) to extract the fluorescence lifetime (τ). For a single exponential

decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ).

Mandatory Visualization
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Caption: General experimental workflow for photophysical characterization of Basic Red 13.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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